molecular formula C12H14Br2O3 B14586024 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate CAS No. 61306-03-4

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate

Cat. No.: B14586024
CAS No.: 61306-03-4
M. Wt: 366.05 g/mol
InChI Key: QMRLAYVJLHWFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexadienone core with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a butanoate ester group. Its distinct structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate typically involves the bromination of a suitable precursor, followed by esterification. One common method starts with the bromination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-one using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The resulting dibromo compound is then subjected to esterification with butanoic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the functional groups.

    Ester Hydrolysis: The butanoate ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.

Scientific Research Applications

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with molecular targets and pathways within biological systems The bromine atoms and the ester group play crucial roles in its reactivity and interactions The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid: Similar structure but with a hydroxy group and acetic acid ester.

    3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with a methyl group and acetate ester.

Uniqueness

3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and butanoate ester groups differentiate it from similar compounds, potentially leading to different reactivity and applications.

Properties

CAS No.

61306-03-4

Molecular Formula

C12H14Br2O3

Molecular Weight

366.05 g/mol

IUPAC Name

(3,5-dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate

InChI

InChI=1S/C12H14Br2O3/c1-3-5-10(15)17-12(4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3

InChI Key

QMRLAYVJLHWFTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.